

# Application Note: UV Spectrophotometry for Piacofloxacin Mesylate Dihydrate Concentration Measurement

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Pefloxacin, a third-generation fluoroquinolone antibiotic, is widely used for its broad-spectrum activity against both gram-positive and gram-negative bacteria. Accurate and precise quantification of **Pefloxacin Mesylate Dihydrate** is crucial in pharmaceutical formulations and for quality control purposes. This application note details a simple, rapid, and cost-effective UV spectrophotometric method for the determination of **Pefloxacin Mesylate Dihydrate**. The method has been validated according to the International Conference on Harmonization (ICH) Q2B guidelines, ensuring its suitability for routine analysis.[1][2]

#### **Principle**

The method is based on the measurement of the ultraviolet absorption of **Pefloxacin Mesylate Dihydrate** in a suitable solvent. The concentration of the drug is directly proportional to its absorbance at a specific wavelength ( $\lambda$ max), as described by the Beer-Lambert law.

#### **Instrumentation and Materials**

 Instrumentation: A UV-visible double beam spectrophotometer with a spectral bandwidth of 0.1 nm and 1 cm matched quartz cells is required.[1]



 Materials: Pefloxacin Mesylate Dihydrate reference standard, sodium chloride, sodium bicarbonate, calcium chloride dihydrate, glacial acetic acid, and distilled water are necessary for this protocol.

# Experimental Protocols Method 1: Using Simulated Tear Fluid (pH 7.4)

This method is particularly useful for the analysis of **Pefloxacin Mesylate Dihydrate** in ophthalmic formulations.

- 1. Preparation of Simulated Tear Fluid (STF), pH 7.4
- Dissolve 0.670 g of sodium chloride, 0.200 g of sodium bicarbonate, and 0.008 g of calcium chloride dihydrate in a small volume of distilled water.[1]
- Sonicate the solution for 10 minutes.[1]
- Adjust the final weight to 100 g with distilled water and confirm the pH is 7.4.[1]
- 2. Determination of Maximum Absorbance (λmax)
- Prepare a stock solution of Pefloxacin Mesylate Dihydrate (1 mg/mL) by dissolving 50 mg
   of the reference standard in 50 mL of STF (pH 7.4).[1]
- From this stock solution, prepare a working solution of 100 µg/mL by diluting 5 mL to 50 mL with STF.[1]
- Further, dilute the working solution to obtain a concentration of 18 μg/mL.[1]
- Scan this solution from 200-400 nm using the UV spectrophotometer with STF as a blank.[1]
- The wavelength of maximum absorbance (λmax) should be determined. For Pefloxacin
   Mesylate Dihydrate in STF (pH 7.4), the λmax is observed at 272 nm.[1][2]
- 3. Preparation of Standard Solutions and Calibration Curve
- From the 100 μg/mL working solution, prepare a series of standard solutions with concentrations ranging from 0.5 to 20 μg/mL by appropriate dilution with STF.[1]



- Measure the absorbance of each standard solution at 272 nm using STF as a blank.
- Plot a calibration curve of absorbance versus concentration. The curve should be linear over the specified concentration range.

#### Method 2: Using 1% v/v Aqueous Glacial Acetic Acid

This method provides an alternative solvent system for the analysis.

- 1. Preparation of 1% v/v Aqueous Glacial Acetic Acid
- Carefully add 1 mL of glacial acetic acid to 99 mL of distilled water and mix thoroughly.
- 2. Determination of Maximum Absorbance (λmax)
- Prepare a stock solution of Pefloxacin Mesylate Dihydrate (400 μg/mL) by dissolving 40 mg of the reference standard in 100 mL of 1% aqueous acetic acid.
- Dilute this stock solution to an appropriate concentration for scanning.
- Scan the solution from 200-400 nm using the UV spectrophotometer with 1% aqueous acetic acid as a blank.
- The λmax for Pefloxacin Mesylate Dihydrate in this solvent is observed at 277 nm.
- 3. Preparation of Standard Solutions and Calibration Curve
- From the 400  $\mu$ g/mL stock solution, prepare a series of standard solutions with concentrations ranging from 0.4 to 12  $\mu$ g/mL by appropriate dilution with 1% aqueous acetic acid.
- Measure the absorbance of each standard solution at 277 nm using 1% aqueous acetic acid as a blank.
- Plot a calibration curve of absorbance versus concentration.

#### **Method Validation Summary**

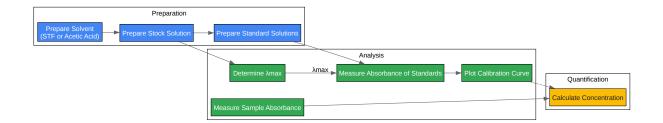


The described UV spectrophotometric methods have been validated according to ICH guidelines, demonstrating their accuracy, precision, and linearity.

Table 1: Summary of Quantitative Data for UV Spectrophotometric Methods

Parameter	Method 1: Simulated Tear Fluid (pH 7.4)	Method 2: 1% v/v Aqueous Acetic Acid
λmax	272 nm[1][2]	277 nm
Linearity Range	0.5 - 20 μg/mL[1][2]	0.4 - 12 μg/mL
Correlation Coefficient (R²)	0.999[1][2]	0.999
Limit of Detection (LOD)	0.041 μg/mL[1]	Not Reported
Limit of Quantification (LOQ)	0.125 μg/mL[1]	Not Reported
Accuracy (% Recovery)	98.45% - 99.88%[1]	99.183% (mean)
Precision (%RSD)	< 2%	< 7% (Intra-day and Inter-day)

## **Experimental Workflow and Logical Relationships**

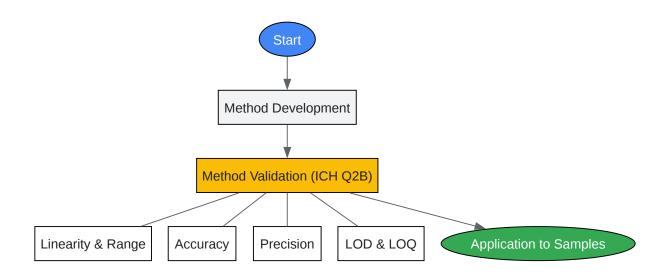




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Caption: Experimental workflow for Pefloxacin concentration measurement.

#### Signaling Pathways and Logical Relationships



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Caption: Logical relationship of method development and validation.

#### Conclusion

The UV spectrophotometric method for the quantification of **Pefloxacin Mesylate Dihydrate** is simple, accurate, precise, and economical. The detailed protocols and validation data presented in this application note provide a comprehensive guide for researchers, scientists, and drug development professionals for the routine analysis of this important antibiotic in bulk and pharmaceutical dosage forms.

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#### References

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